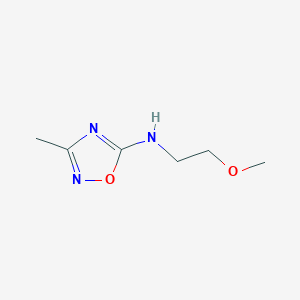
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring This specific compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a methyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reducing agents used.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to form stable complexes with biological molecules makes it useful in probing biochemical pathways and mechanisms.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-thiol
- N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-carboxamide
- N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-yl chloride
Comparison: Compared to similar compounds, N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine is unique due to its specific functional groups and reactivity. The presence of the methoxyethyl group and the amine functionality provides distinct chemical properties, such as increased solubility and the ability to form hydrogen bonds. These characteristics make it particularly useful in applications where these properties are advantageous, such as in drug design and material science.
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C6H11N3O2/c1-5-8-6(11-9-5)7-3-4-10-2/h3-4H2,1-2H3,(H,7,8,9) |
InChI Key |
LHZHRZDOZAMJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















